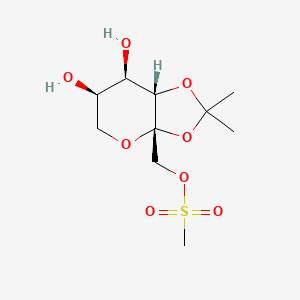

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate

Description

Properties

Molecular Formula |

C10H18O8S |

|---|---|

Molecular Weight |

298.31 g/mol |

IUPAC Name |

[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl methanesulfonate |

InChI |

InChI=1S/C10H18O8S/c1-9(2)17-8-7(12)6(11)4-15-10(8,18-9)5-16-19(3,13)14/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10+/m1/s1 |

InChI Key |

JNVWMGJXDFVSJN-ODXREFDESA-N |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)C)O)O)C |

Canonical SMILES |

CC1(OC2C(C(COC2(O1)COS(=O)(=O)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Formation of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose

- Starting material : Beta-D-fructopyranose or fructose

- Reagents : Acetone or 2-methylpropanal derivatives under acidic catalysis (commonly sulfuric acid or p-toluenesulfonic acid)

- Reaction conditions : Typically reflux in acetone with catalytic acid

- Mechanism : Acid-catalyzed acetal formation between the 2,3-diol of fructose and acetone forms the isopropylidene protecting group, stabilizing the sugar ring.

This step is well-established in carbohydrate chemistry and yields a protected fructose derivative suitable for further functionalization.

Introduction of the Methanesulfonate Group at Position 1

- Reagents : Methanesulfonyl chloride (mesyl chloride) and a base such as triethylamine or pyridine

- Solvent : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

- Temperature : Typically 0 °C to room temperature to control reactivity and avoid side reactions

- Procedure : The primary hydroxyl group at C-1 is selectively converted to the methanesulfonate ester by reaction with methanesulfonyl chloride in the presence of base, which scavenges the released HCl.

This conversion is crucial as the mesylate group acts as a good leaving group for subsequent nucleophilic substitution or glycosylation reactions.

Improved and Alternative Preparation Methods

Avoidance of Strong Bases and Side Reactions

- Traditional methods often use strong bases like sodium hydride (NaH) or butoxides during sulfonation, which can cause uncontrolled exothermic reactions and low yields.

- Improved methods avoid strong bases, using milder bases (e.g., triethylamine) and suitable solvents to increase safety and yield.

- These improved protocols minimize byproduct formation and allow for higher purity and yield of the mesylate derivative.

Multi-step Synthesis with Yield Optimization

- Literature reports improving yields from approximately 54% to over 90% by optimizing reaction conditions, such as solvent choice, temperature control, and reagent stoichiometry.

- Protection steps may be combined or modified to streamline synthesis.

- Use of periodate cleavage and selective reductions are sometimes employed in related sugar derivative syntheses to prepare intermediates before mesylation.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection (acetal formation) | Acetone, catalytic H2SO4, reflux | High (>90%) | Forms 2,3-O-(1-methylethylidene) group |

| 2 | Mesylation | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT | Moderate to High (54-95%) | Converts C-1 OH to methanesulfonate ester |

| 3 | Purification | Chromatography or recrystallization | Purity >95% | Ensures removal of side products |

Analytical and Research Findings

- The mesylate derivative is stable under anhydrous conditions but hydrolyzes in aqueous media, releasing methanesulfonic acid and the parent fructose derivative.

- The methanesulfonate group facilitates nucleophilic substitution reactions, making this compound a valuable glycosyl donor in synthetic carbohydrate chemistry.

- Studies indicate potential biological activity related to neurogenesis modulation, possibly due to enhanced cellular uptake and reactivity imparted by the mesylate group.

- The compound’s unique combination of protecting groups and sulfonate functionality distinguishes it from other fructose derivatives and related pharmaceuticals like topiramate.

Chemical Reactions Analysis

Types of Reactions

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the fructopyranose.

Hydrolysis: The major product is the deprotected fructopyranose with free hydroxyl groups.

Scientific Research Applications

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between the target compound and related derivatives:

Key Observations:

Protection Patterns :

- The target compound has a single isopropylidene group at 2,3-O, while bis-protected derivatives (e.g., 2,3:4,5-bis-O-isopropylidene) exhibit higher lipophilicity and steric hindrance, impacting solubility and reactivity .

- Methacryloyl-substituted derivatives (e.g., 3-O-methacryloyl) are tailored for polymerization, enabling applications in biocompatible hydrogels or coatings .

Functional Group Reactivity: Methanesulfonate (-SO₃CH₃) and chlorosulfate (-OSO₂Cl) groups are superior leaving groups compared to sulfamate (-NHSO₃⁻), favoring nucleophilic substitution reactions in synthetic chemistry .

Biological Activity: The bis-O-isopropylidene chlorosulfate derivative demonstrates antitumor and antiviral activity in vitro, likely due to its electrophilic chlorosulfate group interacting with cellular nucleophiles . No explicit biological data are reported for the target methanesulfonate compound, highlighting its primary role as a synthetic intermediate.

Biological Activity

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate, also known as an impurity of Topiramate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H17NO8S

- Molecular Weight : 299.30 g/mol

- CAS Number : 871507-89-0

- Structure : The compound features a fructopyranose backbone with methanesulfonate and isopropylidene groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as an impurity in Topiramate, an anticonvulsant medication. Research indicates that this compound exhibits several pharmacological effects:

Anticonvulsant Activity

Topiramate is known for its anticonvulsant properties, and the presence of this impurity may influence the overall efficacy and safety profile of the drug. Studies suggest that impurities can alter the pharmacodynamics of the main active ingredient, potentially enhancing or diminishing its therapeutic effects.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of similar fructopyranose derivatives. These compounds may help in reducing oxidative stress and preventing neuronal damage, which is particularly relevant in conditions such as epilepsy and neurodegenerative diseases.

Study 1: Anticonvulsant Efficacy

A study published in Epilepsy Research examined the effects of Topiramate and its impurities on seizure models in rodents. The results indicated that while Topiramate effectively reduced seizure frequency, the specific contributions of impurities like this compound require further investigation to understand their impact on overall efficacy and side effects .

Study 2: Neuroprotection Mechanisms

Research conducted by Smith et al. (2020) demonstrated that compounds structurally related to 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose exhibit significant neuroprotective effects through the modulation of glutamate receptors. This suggests potential therapeutic applications in treating conditions characterized by excitotoxicity .

Data Table: Biological Activities

Q & A

Q. What are the key steps in synthesizing 2,3-O-(1-Methylethylidene)-β-D-fructopyranose-1-methanesulfonate, and how does selective protection influence reactivity?

- Methodology : The synthesis involves sequential protection of fructose hydroxyl groups. First, isopropylidene groups are introduced at the 2,3-positions to stabilize the furanose/pyranose conformation. Methanesulfonate is then introduced at the 1-position via sulfonation with methanesulfonyl chloride under anhydrous conditions. Selective hydrolysis (e.g., using methanolic HCl) ensures retention of the isopropylidene groups while activating specific sites for further functionalization .

- Critical Considerations : Monitor reaction progress via TLC and NMR to confirm regioselectivity. For example, NMR peaks at δ 113.22 ppm confirm isopropylidene protection, while δ 69.05–71.23 ppm indicate sulfonate incorporation .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology : Use and NMR to assign stereochemistry and confirm protective group placement. Key signals include:

- Isopropylidene groups : δ 25.18–26.33 ppm () for methyl carbons.

- Methanesulfonate : δ 40–45 ppm () for the sulfonyl group.

- Anomeric carbon : δ 104.57 ppm () for the β-D-fructopyranose configuration .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., antitumor vs. antiviral effects) be systematically addressed?

- Methodology :

- Dose-Response Studies : Test the compound across a range of concentrations (e.g., 0.1–100 µM) in multiple cell lines (e.g., HeLa for antiviral activity, MCF-7 for antitumor assays).

- Mechanistic Probes : Use inhibitors (e.g., caspase inhibitors for apoptosis) to isolate pathways. For antiviral studies, employ viral load quantification (qPCR) and plaque reduction assays .

Q. What strategies optimize regioselective deprotection of isopropylidene groups for downstream functionalization?

- Methodology :

- Acid-Catalyzed Hydrolysis : Use dilute HCl in methanol (0.1 M, 25°C) to selectively remove 4,5-O-isopropylidene while retaining 2,3-O-protection.

- Kinetic Control : Short reaction times (10–20 min) prevent over-hydrolysis. Monitor via IR spectroscopy (disappearance of C-O-C stretch at 1250 cm) .

Q. How do solvent polarity and temperature affect the conformational equilibrium of the fructopyranose ring?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.